molecular formula C14H17N5O3S B10968618 2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No.: B10968618
M. Wt: 335.38 g/mol
InChI Key: CCNVGOUEAPUAHV-UHFFFAOYSA-N
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Description

2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound featuring a triazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated triazole intermediate.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the triazole-sulfanyl intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.

    Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It can interfere with metabolic pathways or signal transduction processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPENTYLPROPANAMIDE
  • 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C14H17N5O3S/c1-9(2)13-16-17-14(18(13)3)23-8-12(20)15-10-6-4-5-7-11(10)19(21)22/h4-7,9H,8H2,1-3H3,(H,15,20)

InChI Key

CCNVGOUEAPUAHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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